6-Iodo-1H-benzimidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1H-benzimidazole-2-carboxylic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-Iodo-1H-benzimidazole-2-carboxylic acid typically involves the iodination of benzimidazole derivatives followed by carboxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position. The carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent such as chloroformic acid .
Industrial production methods often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
6-Iodo-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can lead to the formation of 6-amino-1H-benzimidazole-2-carboxylic acid .
Scientific Research Applications
6-Iodo-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Iodo-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Iodo-1H-benzimidazole-2-carboxylic acid can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
5,6-Dimethyl-1H-benzimidazole: Contains methyl groups instead of an iodine atom, leading to different chemical properties.
2-Methyl-1H-benzimidazole: The presence of a methyl group at the 2-position alters its chemical behavior compared to the carboxylic acid group.
The uniqueness of this compound lies in the combination of the iodine atom and carboxylic acid group, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
6-iodo-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
NDWHGCFUWLJBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.